molecular formula C10H20O2 B12417117 (+/-)-7-Methyl-d3-nonanoic Acid

(+/-)-7-Methyl-d3-nonanoic Acid

Cat. No.: B12417117
M. Wt: 175.28 g/mol
InChI Key: TUIJQPRMECGEKA-BMSJAHLVSA-N
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Description

(+/-)-7-Methyl-d3-nonanoic Acid is a deuterated fatty acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and other research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-7-Methyl-d3-nonanoic Acid typically involves the deuteration of nonanoic acid derivatives. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction engineering techniques to achieve efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

(+/-)-7-Methyl-d3-nonanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group into other functional groups, such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the molecule can be replaced with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(+/-)-7-Methyl-d3-nonanoic Acid has several applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.

    Biology: Helps in studying the incorporation and utilization of fatty acids in biological systems.

    Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and chemical synthesis.

Mechanism of Action

The mechanism of action of (+/-)-7-Methyl-d3-nonanoic Acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium can alter the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets and pathways involved include enzymes and transport proteins that interact with fatty acids.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: The non-deuterated version of the compound.

    7-Methyl-nonanoic Acid: A similar compound without deuterium labeling.

    Deuterated Fatty Acids: Other fatty acids with deuterium incorporation at different positions.

Uniqueness

(+/-)-7-Methyl-d3-nonanoic Acid is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies.

Properties

Molecular Formula

C10H20O2

Molecular Weight

175.28 g/mol

IUPAC Name

7-(trideuteriomethyl)nonanoic acid

InChI

InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i2D3

InChI Key

TUIJQPRMECGEKA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)CCCCCC(=O)O

Canonical SMILES

CCC(C)CCCCCC(=O)O

Origin of Product

United States

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